![molecular formula C48H40N8O4Ru B13662648 4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)](/img/structure/B13662648.png)
4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) is a complex compound that combines organic and inorganic elements. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. The presence of ruthenium(2+) in the compound suggests its potential use in catalysis and electronic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) typically involves multiple steps. The initial step often includes the preparation of the organic ligands, such as 4-methylpyridin-2-yl and quinoxalino[2,3-f][1,10]phenanthroline. These ligands are then coordinated with ruthenium(2+) under controlled conditions. The reaction conditions usually involve the use of solvents like ethanol or water and may require heating to facilitate the coordination process .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) can undergo various chemical reactions, including:
Oxidation: The ruthenium center can participate in oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide.
Reduction: The compound can also undergo reduction reactions, typically using reducing agents such as sodium borohydride.
Substitution: Ligand substitution reactions can occur, where one ligand in the complex is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are often carried out under controlled temperatures and in the presence of solvents like ethanol or water .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized forms of the ligands, while substitution reactions can result in new ruthenium complexes with different ligands .
Scientific Research Applications
4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials, including electronic devices and sensors
Mechanism of Action
The mechanism of action of 4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) involves its interaction with molecular targets such as DNA, proteins, and enzymes. The ruthenium center can facilitate electron transfer reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. This mechanism is particularly relevant in its potential anticancer activity, where the compound induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;iron(2+)
- 4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;cobalt(2+)
- 4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;nickel(2+)
Uniqueness
The uniqueness of 4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) lies in its ruthenium center, which imparts distinct electronic and catalytic properties. Compared to similar compounds with iron, cobalt, or nickel, the ruthenium complex exhibits higher stability and efficiency in catalytic reactions .
Properties
Molecular Formula |
C48H40N8O4Ru |
|---|---|
Molecular Weight |
894.0 g/mol |
IUPAC Name |
4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) |
InChI |
InChI=1S/C18H10N4.2C15H16N2O2.Ru/c1-2-8-14-13(7-1)21-17-11-5-3-9-19-15(11)16-12(18(17)22-14)6-4-10-20-16;2*1-11-5-7-16-13(9-11)14-10-12(6-8-17-14)3-2-4-15(18)19;/h1-10H;2*5-10H,2-4H2,1H3,(H,18,19);/q;;;+2/p-2 |
InChI Key |
ZREHOWDLOJKEHD-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CCCC(=O)[O-].CC1=CC(=NC=C1)C2=NC=CC(=C2)CCCC(=O)[O-].C1=CC=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CC=N5)N=CC=C4.[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Iodophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13662569.png)
![6-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13662575.png)

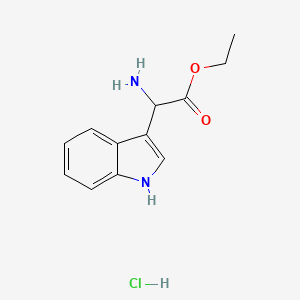

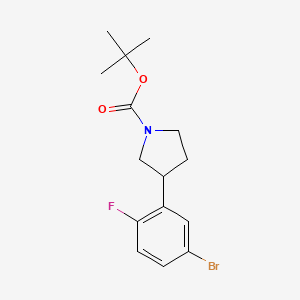
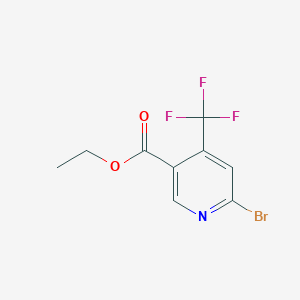


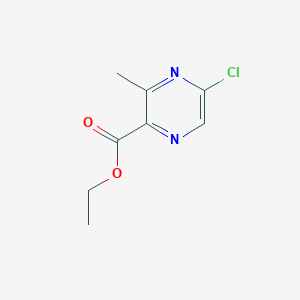
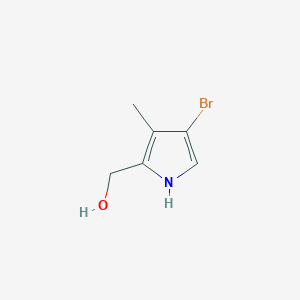
![7-Chlorobenzo[d]isoxazole-4-carbonitrile](/img/structure/B13662626.png)
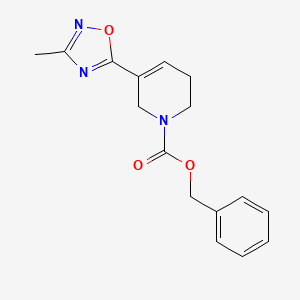
![8-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13662662.png)
